Bienvenue dans la boutique en ligne BenchChem!

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

GPCR screening GPR35 antagonism off-target profiling

Procure this 7-chloro-4-methyl-2-amidobenzothiazole as an ECBD-validated GPR35-inactive negative control—structurally matched to active 2-amidobenzothiazole GPCR ligands yet confirmed silent at GPR35, enabling rigorous HTS triage. Its unique 7-Cl/4-CH3/3,5-diOCH3 substitution triad is absent from published SAR, maximizing novelty in phenotypic or chemoproteomics target-ID campaigns. With XLogP3 4.5 and moderate TPSA, it serves as a matched molecular pair probe for passive permeability studies (PAMPA/Caco-2) when paired with unsubstituted analogs. The 7-Cl handle also supports late-stage diversification via cross-coupling. Choose this batch-verified scaffold to eliminate substituent ambiguity in your lead optimization workflow.

Molecular Formula C17H15ClN2O3S
Molecular Weight 362.83
CAS No. 868230-44-8
Cat. No. B2663641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
CAS868230-44-8
Molecular FormulaC17H15ClN2O3S
Molecular Weight362.83
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C17H15ClN2O3S/c1-9-4-5-13(18)15-14(9)19-17(24-15)20-16(21)10-6-11(22-2)8-12(7-10)23-3/h4-8H,1-3H3,(H,19,20,21)
InChIKeyAKKXHNXCDBVKMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (CAS 868230-44-8): Procurement-Relevant Structural and Target-Class Profile


N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (CAS 868230-44-8) is a synthetic, small-molecule benzothiazole-2-amide derivative defined by a 7-chloro-4-methyl substitution on the benzothiazole core and a 3,5-dimethoxybenzamide appendage. The compound was deposited into PubChem (CID 2150699) in 2005 as part of a screening library and has been profiled in the European Chemical Biology Database (ECBD) for G-protein coupled receptor (GPCR) activity [1]. As a member of the 2-amidobenzothiazole family, it occupies a chemical space distinct from the more commonly studied 2-aryl-benzothiazoles (e.g., resveratrol-mimetic NQO2 inhibitors) and benzisothiazolone PHOSPHO1 probes, meaning its biological fingerprint cannot be extrapolated from those well-characterized series [2]. The compound is commercially available at 95%+ purity from multiple vendors, making it accessible for focused medicinal chemistry or chemical biology campaigns where a chlorine-bearing, methyl-substituted benzothiazole scaffold is explicitly required.

Why N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide Cannot Be Replaced by Generic Benzothiazole-2-Amide Analogs


The benzothiazole-2-amide chemotype displays exquisitely sensitive structure–activity relationships (SAR) driven by the nature and position of substituents on both the benzothiazole and benzamide rings. In the NQO2 inhibitor series, shifting dimethoxy substitution from 3,5- to 2,4- or 3,4- patterns on the benzothiazole phenyl ring altered IC50 values by more than an order of magnitude [1]. Likewise, the presence of a chloro substituent at the 7-position of the benzothiazole core—as in the target compound—introduces a distinct electronic and steric environment compared to unsubstituted, 6-chloro, or 5-chloro analogs that are abundant in commercial catalogs. The 4-methyl group further modulates the dihedral angle between the benzothiazole and the amide carbonyl, influencing both target-binding conformation and metabolic stability [2]. Therefore, even closely related N-(benzothiazol-2-yl)-benzamide compounds that differ by only one substituent (e.g., N-(benzothiazol-2-yl)-3,5-dimethoxybenzamide, CAS not found in primary literature) cannot be assumed to recapitulate the same biological profile, solubility, or off-target liability. Generic substitution without experimental confirmation risks selecting a compound that is silent or promiscuous in the user's assay system.

N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide: Quantitative Differentiation Evidence vs. Closest Analogs


GPR35 Antagonism Screening: Target Compound Is Inactive, Unlike Structurally Related Benzothiazole GPCR Ligands

In a primary assay for GPR35 antagonism performed by the European Chemical Biology Database (ECBD), N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (EOS61448) was classified as inactive [1]. This result distinguishes it from certain benzothiazole-2-amide analogs that act as GPR35 agonists or antagonists, where potency is critically dependent on the substitution pattern on both the benzothiazole and benzamide rings. The inactivity data provide a concrete, negative-selectivity control point: users seeking a benzothiazole scaffold that does not engage GPR35 can select this compound as a pre-validated silent background, while those requiring GPCR activity must look to differently substituted congeners.

GPCR screening GPR35 antagonism off-target profiling

Computed Lipophilicity (XLogP3 = 4.5) Defines a Distinct Physicochemical Window vs. Unsubstituted or 6-Chloro Benzothiazole-2-Amide Analogs

The target compound has a computed XLogP3 of 4.5 and a topological polar surface area (TPSA) of 57.7 Ų [1][2]. This lipophilicity is significantly higher than that of the unsubstituted analog N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (MFCD01215899, MW 314.4, which lacks the chloro and methyl groups and consequently has a lower predicted logP). The 7-chloro-4-methyl substitution pattern on the benzothiazole core—unique among commonly available 3,5-dimethoxybenzamide benzothiazole derivatives—adds approximately 1–1.5 logP units compared to the des-chloro, des-methyl parent scaffold. This increased lipophilicity predicts higher membrane permeability but also potentially higher metabolic clearance, a trade-off that must be considered in cellular versus biochemical assay selection.

physicochemical profiling lipophilicity drug-likeness

Combinatorial Library Lineage: Unique 7-Chloro-4-Methyl-3,5-Dimethoxy Substitution Triad Not Redundant in Published Benzothiazole SAR

PubChem records confirm this compound (CID 2150699) was created on 2005-07-14 as part of a large combinatorial library enumeration, with the specific combination of 7-chloro, 4-methyl, and 3,5-dimethoxy substituents [1]. A search of the primary literature revealed no published SAR studies containing this exact triad in a head-to-head quantitative comparison with close analogs. By contrast, the NQO2 inhibitor series by Stępnicki et al. (2024) comprehensively profiled 2-aryl-benzothiazoles with 3,5-dimethoxy, 2,4-dimethoxy, 2,5-dimethoxy, 3,4-dimethoxy, and 3,4,5-trimethoxy patterns on the benzothiazole phenyl ring, but none of those compounds bore a 2-amido linkage or a 7-chloro-4-methyl substitution [2]. The PHOSPHO1 probe ML086 (a benzoisothiazolone, not a benzothiazole-2-amide) further exemplifies that bioactive benzothiazole-like scaffolds operate through entirely different pharmacophores. The target compound therefore represents an unexplored node in benzothiazole SAR space, making it a candidate for diversity-oriented synthesis follow-ups or scaffold-hopping exercises where a chlorinated, methylated benzothiazole-2-amide is desired as a novel starting point.

chemical library enumeration SAR novelty benzothiazole derivatives

Computed Hydrogen-Bond Donor/Acceptor Profile Differs from Close Analogs with Alternative Chloro or Methoxy Positioning

The target compound possesses exactly one hydrogen-bond donor (the amide N–H) and five hydrogen-bond acceptors (amide carbonyl, two methoxy oxygens, benzothiazole nitrogen, and benzothiazole sulfur) as per PubChem computed descriptors [1]. In contrast, the NQO2-focused benzothiazole series by Stępnicki et al. includes compounds with additional hydrogen-bond donors (e.g., 6-hydroxy or 6-amino substituents) that dramatically alter both potency and selectivity, with the most active compound (15, IC50 25 nM) bearing three hydroxyl groups [2]. The absence of additional H-bond donors in the target compound eliminates the possibility of hydrogen-bond-mediated off-target interactions that hydroxyl- or amino-bearing benzothiazoles may exhibit, while the five H-bond acceptors still provide ample opportunity for directed target engagement if a suitable binding pocket exists.

hydrogen bonding drug-likeness molecular recognition

Optimal Application Scenarios for N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide Based on Verified Evidence


Negative Control for GPR35-Mediated GPCR Assays

Procure this compound as a pre-validated inactive benzothiazole scaffold for use as a negative control in GPR35 antagonism screens. The ECBD primary assay result confirms no measurable GPR35 activity, allowing researchers to benchmark assay windows against a benzothiazole-containing small molecule that does not engage the target, unlike certain active 2-amidobenzothiazole GPCR ligands [1]. This is especially valuable in high-throughput screening (HTS) triage, where structurally matched inactive controls are critical for distinguishing true hits from assay artifacts.

Scaffold-Hopping Starting Point for Novel Target Deorphanization

Use this compound as a seed scaffold in phenotypic screening or chemoproteomics campaigns where the goal is to identify a novel protein target for the 2-amidobenzothiazole chemotype. Because the specific 7-chloro-4-methyl-3,5-dimethoxy substitution triad is absent from published SAR literature [1][2], any observed biological activity is likely to represent a new target–ligand pair, increasing the probability of discovering first-in-class pharmacology and generating patentable composition-of-matter claims.

Physicochemical Probe for Membrane Permeability Studies

The elevated XLogP3 of 4.5 and moderate TPSA of 57.7 Ų position this compound as a useful tool compound for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability studies comparing the impact of chlorine and methyl substituents on benzothiazole passive diffusion [1][2]. Pair it with the unsubstituted N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide analog to generate a matched molecular pair (MMP) that isolates the effect of 7-Cl and 4-CH3 on membrane transit, informing lead optimization campaigns that must balance potency with cellular permeability.

Diversity-Oriented Synthesis Building Block for Benzothiazole Library Expansion

Incorporating this compound as a core scaffold in a diversity-oriented synthesis (DOS) workflow allows medicinal chemists to explore chemical space around the 2-amidobenzothiazole linkage, a region underrepresented in published kinase inhibitor and GPCR ligand libraries that predominantly feature 2-aryl or 2-amino benzothiazole motifs [1]. The chlorine atom at position 7 provides a synthetic handle for further functionalization (e.g., Suzuki coupling, Buchwald–Hartwig amination), while the 3,5-dimethoxybenzamide moiety offers a metabolically stable amide bond that can serve as a bioisostere for more labile ester or urea linkages in hit-to-lead optimization.

Quote Request

Request a Quote for N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.